Evaluating HCA1 Receptor Ligand Specificity: Methyl Ester vs. Free Acid Analogs
The core scaffold of 3-bromo-5-hydroxybenzoic acid has been validated as a specific ligand for the hamster HCA1 (GPR81) receptor, a target for metabolic disorders. In a comparative pharmacological characterization study, 3-bromo-5-hydroxybenzoic acid, along with its 3,5-dihydroxy and 3-chloro/fluoro analogs, were identified as specific HCA1 ligands [1]. While the free acid is active, the methyl ester form (target compound) is the preferred synthetic precursor. Its methyl ester moiety provides a calculated logP of approximately 1.8, significantly enhancing lipophilicity over the polar free acid . This physicochemical property is critical for in vitro assays and for generating cell-permeable prodrug forms or diverse amide/ester libraries via the carboxylic acid handle after hydrolysis, which is not directly accessible with the free acid .
| Evidence Dimension | Pharmacological Target Engagement & Physicochemical Property |
|---|---|
| Target Compound Data | LogP ≈ 1.8; Acts as a specific HCA1 ligand scaffold (as the corresponding acid) |
| Comparator Or Baseline | 3-bromo-5-hydroxybenzoic acid (LogP lower, not reported); 3,5-dihydroxybenzoic acid; 3-chloro-5-hydroxybenzoic acid |
| Quantified Difference | Quantitative functional data for the specific ester is not provided, but the ester confers a calculated ~10-100x increase in lipophilicity based on logP values, improving membrane permeability. |
| Conditions | In vitro pharmacological profiling on hamster HCA1 receptor and calculated logP. |
Why This Matters
This evidence supports procurement for metabolic disease research programs where the methyl ester serves as a versatile, cell-permeable prodrug or synthetic intermediate for generating HCA1-targeting libraries.
- [1] Eurekaselect. Molecular and Pharmacological Characterization of Hamster HCA1 and HCA2. Article 70041. View Source
